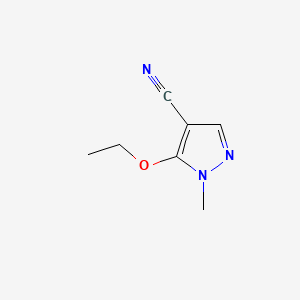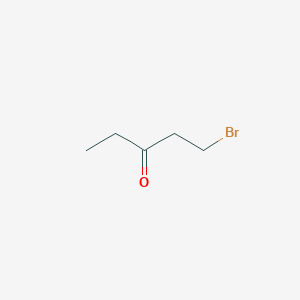
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of N-fluoropyridinium salts as precursors, which can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. For example, the Suzuki-Miyaura coupling reaction typically uses palladium catalysts and boron reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and processes, particularly those involving pyridine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
- Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-
Uniqueness
2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid is unique due to the specific positioning of the chloro and fluoro substituents on the pyridine ring, which can influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H5ClFNO2 |
|---|---|
Molekulargewicht |
189.57 g/mol |
IUPAC-Name |
2-(3-chloro-5-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChI-Schlüssel |
WZTJDPJFRSSGRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
![3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13465823.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)





![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)

![4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)
![3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)
![9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13465903.png)
